molecular formula C25H21NO5 B556956 Fmoc-hydroxy-tic-oh CAS No. 178432-49-0

Fmoc-hydroxy-tic-oh

Cat. No. B556956
CAS RN: 178432-49-0
M. Wt: 415.4 g/mol
InChI Key: ZBLZSUJEVZOPJV-QHCPKHFHSA-N
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Description

“Fmoc-hydroxy-tic-oh” is a serine protease kallikrein 7 modulator . It is a white to light yellow crystal powder . The molecular formula is C25H21NO4 and the molecular weight is 399.44 .


Synthesis Analysis

Fmoc is widely used as a main amine protecting group in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .


Molecular Structure Analysis

The molecular structure of “Fmoc-hydroxy-tic-oh” is represented by the SMILES string OC(=O)[C@@H]1Cc2ccccc2CN1C(=O)OCC3c4ccccc4-c5ccccc35 . The InChI key is LIRBCUNCXDZOOU-QHCPKHFHSA-N .


Chemical Reactions Analysis

The Fmoc group is known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings . This property is beneficial for spectrophotometrically monitoring coupling and deprotection reactions .


Physical And Chemical Properties Analysis

“Fmoc-hydroxy-tic-oh” is a white to light yellow crystal powder . The optical activity is [α]20/D +26.0±3.0°, c = 1% in methanol . The storage temperature is 2-8°C .

Scientific Research Applications

Biomedical Applications

“Fmoc-hydroxy-tic-oh” has been used in the creation of self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides . These hydrogels are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .

Tissue Engineering

The Fmoc-derivatives of series K peptides, which include “Fmoc-hydroxy-tic-oh”, have shown potential for tissue engineering . Among them, Fmoc-K3 hydrogel, which is the more rigid one, acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

Drug Delivery Systems

Peptide-based hydrogels (PHGs), which can be formed using “Fmoc-hydroxy-tic-oh”, are soft materials formed by water-swollen networks. They are suitable for creating drug delivery systems due to their chemical and physical responsiveness to stimuli, intrinsic biocompatibility of their molecular constituents, chemical accessibility, tunability, and the generation of a physiologically relevant environment for in vitro experiments .

Diagnostic Tools for Imaging

“Fmoc-hydroxy-tic-oh” can be used to create peptide-based hydrogels (PHGs) that can serve as diagnostic tools for imaging . These PHGs can provide a physiologically relevant environment for in vitro experiments, making them suitable for use in imaging applications .

Synthesis of Sensitive Peptides

“Fmoc-hydroxy-tic-oh” can be used in the synthesis of sensitive peptides . The Fmoc group can be removed using H2/Pd in acidic media, which directly delivers the ammonium salt, preventing engagement in adverse nucleophilic reactions with electrophiles .

Mitigation of Undesired Side Reactions

The use of H2/ Pd in acidic media for Fmoc-protected amine deprotection, along with the concurrent in situ deactivation of the resulting free amine, represents a promising and versatile method that can find broad applicability in amine deprotection strategies to mitigate undesired side reactions in the presence of highly reactive electrophiles .

Safety and Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

The primary target of Fmoc-hydroxy-tic-oh is the amino group of an amino acid . The Fmoc group, short for 9-fluorenylmethoxycarbonyl, is a base-labile protecting group used in the chemical synthesis of peptides . It is used to protect the amino group during peptide synthesis, preventing it from reacting prematurely .

Mode of Action

The Fmoc group interacts with its target, the amino group, by forming a bond that protects the amino group from reacting with other compounds during peptide synthesis . This protection is crucial for the successful synthesis of peptides . The Fmoc group is removed using a base, usually piperidine , revealing the amino group and allowing it to participate in peptide bond formation .

Biochemical Pathways

The Fmoc group plays a significant role in the biochemical pathway of peptide synthesis . It protects the amino group during the early stages of synthesis, allowing for the precise formation of peptide bonds . Once the peptide chain is assembled, the Fmoc group is removed, revealing the amino group and allowing it to participate in further reactions .

Pharmacokinetics

The fmoc group is known to be stable under acidic conditions , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of Fmoc-hydroxy-tic-oh’s action is the successful synthesis of peptides . By protecting the amino group, the Fmoc group allows for the precise assembly of peptide chains . Once the Fmoc group is removed, the amino group is free to participate in further reactions, leading to the formation of complex peptides .

Action Environment

The action of Fmoc-hydroxy-tic-oh is influenced by the pH of the environment . The Fmoc group is stable under acidic conditions but is removed under basic conditions . Therefore, the pH of the environment can significantly influence the efficacy and stability of Fmoc-hydroxy-tic-oh. Additionally, the presence of other reactive compounds can also influence its action .

properties

IUPAC Name

(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-7-hydroxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5/c27-17-10-9-15-12-23(24(28)29)26(13-16(15)11-17)25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-11,22-23,27H,12-14H2,(H,28,29)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLZSUJEVZOPJV-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=C1C=CC(=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(CC2=C1C=CC(=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-hydroxy-tic-oh

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